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Compound of Interest

3-Oxo0-2,3-dihydropyridazine-4-
Compound Name:
carbonitrile

Cat. No.: B1355563

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive
analytical characterization of 3-Oxo0-2,3-dihydropyridazine-4-carbonitrile. The pyridazinone
core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with
diverse pharmacological activities, including cardiovascular and anticancer agents.[1]
Therefore, rigorous and unambiguous characterization of its derivatives is paramount for
researchers, scientists, and drug development professionals. This guide outlines the
application of fundamental analytical technigues—Nuclear Magnetic Resonance (NMR)
Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC),
Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy
—to confirm the identity, structure, purity, and electronic properties of this target compound.
Each section explains the rationale behind methodological choices and provides step-by-step
protocols designed for immediate laboratory implementation.

Introduction and Molecular Profile

The 3-Oxo-2,3-dihydropyridazine (pyridazinone) moiety is a privileged heterocyclic structure
due to its synthetic accessibility and its role as a pharmacophore in many biologically active
molecules.[2][3][4][5] 3-Oxo0-2,3-dihydropyridazine-4-carbonitrile serves as a key building
block for the synthesis of more complex pharmaceutical candidates.[6][7][8] Accurate analytical
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characterization is the bedrock of chemical research and drug development, ensuring data
integrity, reproducibility, and compliance with regulatory standards. This application note
establishes a self-validating system of orthogonal analytical methods to provide a complete
profile of the molecule.

Molecular Structure:

Theimade you are
requesting does not exis

ar is no longer available.

i Mgur.com

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula CsHsNsO [9]
Molecular Weight 121.10 g/mol [9]
CAS Number 64882-65-1 9]
Canonical SMILES C1=C(C(=O)NN=C1)C#N [9]
InChi Key CPZLKSSMZLLSBN- ]

UHFFFAOYSA-N

| Physical Form | Solid | |

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the de novo
structural elucidation of organic molecules in solution. It provides detailed information about the
chemical environment of individual protons (*H NMR) and carbon atoms (:3C NMR). For 3-Oxo-
2,3-dihydropyridazine-4-carbonitrile, NMR confirms the connectivity of the heterocyclic ring
and the presence and position of the carbonitrile group. Two-dimensional (2D) NMR
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experiments, such as HMBC, are used to confirm assignments by showing correlations
between protons and carbons over two or three bonds.

Causality Behind Experimental Choices:

e Solvent Selection: Dimethyl sulfoxide-de (DMSO-ds) is an ideal solvent. Its high polarity
effectively dissolves the compound, and its residual proton signal (~2.50 ppm) and carbon
signals (~39.52 ppm) typically do not overlap with the aromatic proton or sp? carbon signals
of the analyte. The labile N-H proton is also readily observable in DMSO-de.

o Technique Selection: *H NMR provides the initial proton count and splitting patterns. 13C
NMR confirms the number of distinct carbon environments. Advanced 2D NMR techniques
like H-13C HMBC are crucial for unambiguously assigning quaternary carbons, such as the
carbonyl (C=0) and carbonitrile (C=N) carbons, by observing their long-range correlations to
nearby protons.[10][11]

Protocol: NMR Analysis

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in
approximately 0.6 mL of DMSO-ds in a clean, dry 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the
instrument for optimal resolution and lineshape using the deuterated solvent signal.

e 1H NMR Acquisition:
o Acquire data using a standard pulse program.
o Set a spectral width of approximately 16 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
o Acquire at least 16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire data using a proton-decoupled pulse program.
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o Set a spectral width of approximately 220 ppm.
o Use a relaxation delay of 2-5 seconds.

o Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal
intensity, especially for quaternary carbons.

» Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Calibrate the *H spectrum to the residual DMSO
peak at 2.50 ppm and the 13C spectrum to the DMSO peak at 39.52 ppm.

Expected Data & Interpretation

Table 2: Predicted NMR Assignments (in DMSO-de)
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Predicted
Atom Technique Chemical Shift  Multiplicity Rationale
(3, ppm)
Deshielded
. due to
H (ring) 'H NMR 8.0-8.5 Doublet .
adjacent N and
Cc=0
] Coupled to the
H (ring) 1H NMR 70-75 Doublet )
other ring proton
) Labile proton,
N-H 1H NMR 12.0-14.0 Broad Singlet )
deshielded
Typical carbonyl
) carbon in a
C=0 13C NMR 155 - 165 Singlet o
pyridazinone
ring[2]
Quaternary
C-CN 13C NMR 100 - 110 Singlet carbon attached
to the nitrile
Characteristic
C=N 13C NMR 115-120 Singlet chemical shift for
a nitrile carbon
] ] Deshielded sp?
CH (ring) 13C NMR 135 - 145 Singlet

carbon

| CH (ring) | 83C NMR | 125 - 135 | Singlet | sp? carbon adjacent to the first |

Note: Specific shifts and coupling constants (J values) will depend on the exact electronic
environment and should be confirmed with 2D NMR.
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Figure 1: Workflow for NMR-based structural characterization.
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Molecular Weight Confirmation by Mass
Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized

molecules. It is an indispensable tool for confirming the molecular weight of a synthesized

compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass

measurement, which can be used to determine the elemental formula of the molecule, thereby

offering definitive structural confirmation.

Causality Behind Experimental Choices:

lonization Technique: Electrospray lonization (ESI) is a soft ionization method ideal for polar,
nitrogen-containing heterocyclic compounds.[2] It typically generates protonated molecules
[M+H]* in positive ion mode or deprotonated molecules [M-H]~ in negative ion mode with
minimal fragmentation. This ensures the molecular ion is the base peak or at least clearly
visible.

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and
mass accuracy, which is essential for HRMS to distinguish the target compound from
potential impurities with the same nominal mass but different elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate
solvent, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid
(0.1%) can be added to promote protonation for positive ion mode.

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately
before analysis to ensure high mass accuracy.

Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a
syringe pump (flow rate ~5-10 pL/min) or through an LC system.

Data Acquisition:

o Acquire data in both positive and negative ion modes to observe [M+H]* and [M-H]~ ions.
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o Set the mass range to scan from m/z 50 to 500.

o Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize
the signal of the molecular ion.

o Data Analysis:
o Identify the peak corresponding to the molecular ion.

o Compare the measured accurate mass to the theoretical mass calculated from the
elemental formula (CsHsNsO). The mass error should be less than 5 ppm.

Expected Data & Interpretation

Table 3: Expected HRMS Data

lon Theoretical m/z Rationale

Protonation of a ring
[M+H]+ 122.0354 .
nitrogen atom.

Deprotonation of the acidic N-
[M-H]~ 120.0201
H proton.

| [M+Na]* | 144.0173 | Adduct formation with sodium ions present as trace impurities. |
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Figure 2: Workflow for molecular weight confirmation by HRMS.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

Principle & Rationale: HPLC is the premier technique for separating components in a mixture,
making it the standard for assessing the purity of pharmaceutical compounds.[12] A reversed-
phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. The
compound is dissolved in a mobile phase and passed through a column packed with a
nonpolar stationary phase (e.g., C18). More polar compounds elute faster, while less polar

compounds are retained longer.
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Causality Behind Experimental Choices:

e Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase
chromatography and provides excellent retention and selectivity for a wide range of
moderately polar organic molecules like pyridazinones.[13] End-capped columns are used to
minimize peak tailing caused by interactions with residual silanol groups.[14]

» Mobile Phase: A mixture of water (often with a buffer or modifier like formic acid or
ammonium acetate) and an organic solvent (acetonitrile or methanol) is used. Formic acid
(0.1%) is added to acidify the mobile phase, which protonates the analyte and silanol groups,
leading to sharper, more symmetrical peaks.

e Detection: A Diode Array Detector (DAD) or UV detector is used. The pyridazinone ring
contains a conjugated system that absorbs UV light, making it readily detectable.[15]
Monitoring at the absorbance maximum (Amax) provides the highest sensitivity.

Protocol: RP-HPLC Purity Analysis

o Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,
acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1
mg/mL with the initial mobile phase composition.

e Mobile Phase Preparation:
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Filter and degas both phases before use.

o Chromatographic Conditions:

[¢]

Column: C18, 4.6 x 150 mm, 5 um particle size.

Flow Rate: 1.0 mL/min.

[e]

o

Column Temperature: 30 °C.
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o Injection Volume: 10 pL.

o UV Detection: Monitor at the Amax determined by UV-Vis spectroscopy (e.g., ~280-320
nm).

o Gradient Elution:

0-2 min: 10% B

2-15 min: 10% to 90% B

15-18 min: 90% B

18-18.1 min: 90% to 10% B

18.1-22 min: 10% B (re-equilibration)

« Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak
as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All
Peaks) x 100.

Expected Data & Interpretation

A successful analysis will yield a chromatogram with a sharp, symmetrical main peak, well-
resolved from any impurity peaks. A purity value of >98% is typically desired for a well-purified
research compound.
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Figure 3: Workflow for purity analysis by RP-HPLC.
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Functional Group Identification by Fourier-
Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a
molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional
group has a characteristic absorption frequency, making FTIR an excellent tool for quickly
confirming the presence of key structural motifs.

Causality Behind Experimental Choices:

o Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique
for solid samples. It requires no sample preparation (like KBr pellets) and provides high-
quality spectra by simply pressing the sample against a crystal (e.g., diamond).

o Data Interpretation Focus: For 3-Ox0-2,3-dihydropyridazine-4-carbonitrile, the key
vibrations to identify are the nitrile (C=N), the amide-like carbonyl (C=0), the N-H bond, and
the C=C bonds of the heterocyclic ring.[2][16]

Protocol: FTIR-ATR Analysis

 Instrument Setup: Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol
and allowing it to dry.

e Background Scan: Collect a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply
pressure using the anvil to ensure good contact.

o Data Acquisition: Scan the sample over the range of 4000-400 cm~1. Co-add at least 16
scans to improve the signal-to-noise ratio.

o Data Analysis: Label the significant peaks in the spectrum and assign them to the
corresponding functional group vibrations.

Expected Data & Interpretation
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Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm~?)

Vibration Type

Functional Group

3200 - 3000 N-H Stretch Amide/Lactam N-H
~3050 C-H Stretch Aromatic/Vinyl C-H
~2230 C=N Stretch Nitrile

1680 - 1640 C=0 Stretch Cyelic Amide (Lactam)

Carbonyl[2]

| 1600 - 1450 | C=C & C=N Stretch | Heterocyclic Ring Vibrations[16] |

(Clean ATR CrystaD

(Collect Background Spectrum)

(Place Solid Sample on CrystaD

(Apply Pressure)

(Acquire Spectrum (4000-400 cm-lD

@ssign Peaks to Functional Groupa

© 2025 BenchChem. All rights reserved.

14 /19 Tech Support


https://www.mdpi.com/1420-3049/28/2/678
https://abjar.vandanapublications.com/index.php/ojs/article/download/89/225?inline=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Figure 4: Workflow for functional group analysis by FTIR-ATR.

Electronic Properties by Ultraviolet-Visible (UV-Vis)
Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light,
which corresponds to the promotion of electrons from a ground state to a higher energy state
(e.g., T — 1* transitions).[17] It is particularly useful for analyzing compounds with conjugated
systems. The wavelength of maximum absorbance (Amax) provides information about the
extent of conjugation.[15][18] The data is also used to determine the optimal wavelength for
HPLC detection and for quantitative analysis using the Beer-Lambert Law.[19]

Causality Behind Experimental Choices:

e Solvent Selection: Spectroscopic grade ethanol or methanol are common choices as they
are transparent in the UV region where the analyte is expected to absorb. The solvent can
influence the Amax, so it should always be reported.

o Concentration: The sample concentration must be carefully chosen to ensure the
absorbance falls within the linear range of the detector (typically 0.1 to 1.0 arbitrary units) to
be in accordance with the Beer-Lambert Law.

Protocol: UV-Vis Analysis

o Sample Preparation: Prepare a stock solution of the sample in spectroscopic grade ethanol.
Perform serial dilutions to obtain a concentration that gives an absorbance maximum below
1.0 AU.

e Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

» Blanking: Fill a quartz cuvette with the solvent (ethanol) and use it to zero the instrument
(autozero or baseline correction).

o Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place
it in the sample holder.
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» Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Expected Data & Interpretation

The compound is expected to show strong absorbance in the UV region due to the conjugated
Ti-system of the pyridazinone ring. A Amax is anticipated in the range of 280-320 nm,
characteristic of such heterocyclic systems. This value informs the selection of the most
sensitive detection wavelength for HPLC analysis.

Prepare Dilute Sample Set Spectrophotometer Baseline
in Spectroscopic Grade Ethan w1th Solvent Blank (Cuvette)

Measure Sample Absorbance
(200-400 nm Scan)

Identify Wavelength of
Maximum Absorbance (Amax)

Use Amax for HPLC Detection
& Quantitative Studies

Click to download full resolution via product page
Figure 5: Workflow for determining electronic absorption properties.

Conclusion

The orthogonal application of NMR, HRMS, HPLC, FTIR, and UV-Vis spectroscopy provides a
robust and self-validating framework for the comprehensive characterization of 3-Oxo0-2,3-
dihydropyridazine-4-carbonitrile. NMR and HRMS definitively confirm the chemical structure
and elemental composition. HPLC provides an accurate assessment of purity, which is critical
for any subsequent use in research or development. FTIR and UV-Vis spectroscopy offer rapid
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confirmation of key functional groups and electronic properties, respectively. Following these
detailed protocols will ensure the generation of high-quality, reliable, and reproducible data,
upholding the standards of scientific integrity required in modern chemical and pharmaceutical
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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